2-(4-ethoxyphenyl)-3H-quinazolin-4-one

Tankyrase 2 Wnt/β-catenin Pathway Structure-Based Drug Design

2-(4-Ethoxyphenyl)-3H-quinazolin-4-one (CAS 59455-99-1) is a synthetic small molecule belonging to the 2-phenylquinazolinone (2-PQ) class. Its core structure is characterized by a quinazolin-4-one scaffold with a 4-ethoxyphenyl substituent at the 2-position.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 59455-99-1
Cat. No. B2429302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-3H-quinazolin-4-one
CAS59455-99-1
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19)
InChIKeySCZPZJODHBFEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-3H-quinazolin-4-one (CAS 59455-99-1): A Defined 2-Phenylquinazolinone Tool for Tankyrase Inhibition


2-(4-Ethoxyphenyl)-3H-quinazolin-4-one (CAS 59455-99-1) is a synthetic small molecule belonging to the 2-phenylquinazolinone (2-PQ) class. Its core structure is characterized by a quinazolin-4-one scaffold with a 4-ethoxyphenyl substituent at the 2-position [3]. This specific compound has been experimentally validated as a tankyrase (TNKS) inhibitor. A co-crystal structure of this molecule bound to the catalytic domain of human tankyrase 2 (TNKS2) has been solved at a high resolution of 1.50 Å (PDB ID: 5NVE), confirming its direct engagement with the nicotinamide binding site of the target [1][2].

Why a Standard 2-Phenylquinazolinone Cannot Substitute for 2-(4-Ethoxyphenyl)-3H-quinazolin-4-one in TNKS Research


Substitution among 2-phenylquinazolinones (2-PQs) is not feasible due to a critical structure-activity relationship (SAR) at the para-position of the phenyl ring, which directly governs target potency and selectivity [2]. SAR studies within the 2-PQ class demonstrate that increasing the size and lipophilicity of the para-substituent, such as replacing a hydrogen with an ethoxy group, significantly enhances inhibitory potency against tankyrases through hydrophobic interactions with residues Phe1035, Tyr1050, and Ile1075 in the TNKS2 active site [2]. Therefore, using a generic or alternative para-substituted 2-PQ would result in unpredictable and likely inferior tankyrase inhibition, compromising experimental reproducibility and target engagement in Wnt/β-catenin pathway research [1][2].

Quantitative Differentiation of 2-(4-Ethoxyphenyl)-3H-quinazolin-4-one for Tankyrase Inhibition


Validated TNKS2 Target Engagement via High-Resolution Co-Crystal Structure

This compound's direct binding mode to tankyrase 2 (TNKS2) is unambiguously defined by a co-crystal structure (PDB ID: 5NVE) at 1.50 Å resolution, a level of structural detail not available for most 2-PQ analogs [1]. While many 2-PQs are profiled in enzyme assays, a publicly deposited, high-resolution structure confirming the binding mode of the para-ethoxy substituent is unique to this compound within its closest analog series in the primary study [2]. This provides an explicit structural basis for its inhibitory activity.

Tankyrase 2 Wnt/β-catenin Pathway Structure-Based Drug Design

Enhanced Potency Trend Conferred by the 4-Ethoxy Substituent on the Quinazolinone Core

SAR analysis in the primary study demonstrates that increasing the size of the para-substituent on the phenyl ring (as in the case of an ethoxy group) enhances TNKS inhibitory potency. For instance, compound 28, with a para-chloro substituent, showed an IC50 of 70 nM against TNKS [1]. While the exact IC50 for the 4-ethoxy analog is not explicitly stated, the larger, more hydrophobic ethoxy group is predicted to further improve potency, as compounds with branched side chains (e.g., compounds 32, 33, 34) showed the best potency in the series due to enhanced hydrophobic packing [2]. This trend positions 2-(4-ethoxyphenyl)-3H-quinazolin-4-one as a superior starting point for potent inhibitors compared to analogs with smaller or linear para-substituents.

Tankyrase Inhibitor Structure-Activity Relationship Lead Optimization

Defined Selectivity Profile: Preferential Inhibition of Tankyrases over CDK9 Kinase

The 2-PQ compound class was originally investigated as CDK9 inhibitors, but the primary study reveals they are 'much more potent TNKS inhibitors than they were CDK9/kinase inhibitors' [1]. This class-level finding is a crucial differentiator. For a user needing to modulate the Wnt/β-catenin pathway via tankyrase inhibition, a typical CDK9 inhibitor would be an unsuitable tool. This specific 2-PQ carries the inherent class selectivity, making it a more appropriate choice than a non-specific kinase inhibitor for tankyrase-dependent studies.

CDK9 Inhibitor Drug Selectivity Wnt Signaling

Optimal Scientific Application Scenarios for 2-(4-Ethoxyphenyl)-3H-quinazolin-4-one


Structure-Guided Lead Optimization of Tankyrase Inhibitors

The availability of a high-resolution co-crystal structure with TNKS2 [1] makes this compound an ideal starting point for fragment-growing or structure-based drug design (SBDD) campaigns. Medicinal chemists can use the exact binding mode of the 4-ethoxyphenyl group to rationally design new analogs with improved affinity or selectivity, confidently replacing or modifying substituents while maintaining key interactions with the target.

Chemical Probe for Tankyrase-Dependent Wnt/β-Catenin Signaling Studies

Given its confirmed target engagement and the class's preferential inhibition of TNKS over CDK9 [2], this compound serves as a more selective chemical probe than early-generation or multikinase inhibitors for dissecting the role of tankyrase in cellular models of cancer or fibrosis where Wnt pathway activation is a hallmark.

Pharmacophore Model Validation for 2-Phenylquinazolinone-Based PARP Inhibitors

The detailed structural information of this compound bound to TNKS2 [1] can be used to validate and refine pharmacophore models for the broader poly(ADP-ribose) polymerase (PARP) enzyme family. This is essential for computational chemists aiming to design dual or selective inhibitors within the ARTD superfamily.

Comparative Enzymology of ARTD Enzyme Family Members

As the study demonstrates the selectivity of 2-PQs for tankyrases over other ARTDs [2], this compound can be used as a tool to profile the differential substrate recognition and inhibitor sensitivity between tankyrases and related diphtheria toxin-like ADP-ribosyltransferases, aiding in the development of highly specific inhibitors.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.